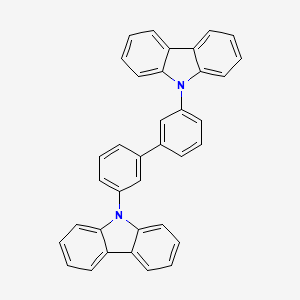

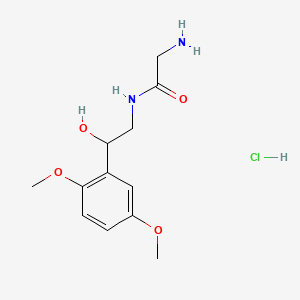

3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl

Vue d'ensemble

Description

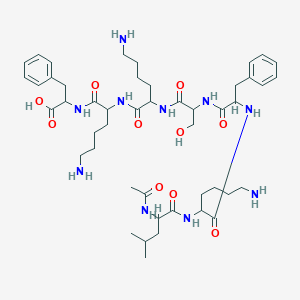

The compound "3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl" is a derivative of carbazole and biphenyl, which are both aromatic compounds. Carbazole derivatives are known for their electroactive properties and are widely used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs). The biphenyl moiety provides a rigid structure that can influence the electronic properties of the molecule.

Synthesis Analysis

The synthesis of carbazole derivatives typically involves Ullmann-type coupling reactions, as seen in the synthesis of 3,6-bis(indol-1-yl)-9-phenylcarbazoles . This method is a common approach for creating carbon-carbon bonds between aromatic systems. The synthesis of similar compounds, such as 1-(4-pyridin-2-yl)phenyl-3,5-di[4-(9'H-carbazol-9'-yl)phenyl]benzene, involves multiple steps including diazotization, Ullmann reaction, boronic acidification reaction, and Suzuki coupling reaction . These methods are indicative of the complex synthetic routes required to produce such specialized organic compounds.

Molecular Structure Analysis

The molecular structure of carbazole-biphenyl derivatives is often characterized by locked angles between the carbazole subunit and the biphenyl backbone, which can be achieved by introducing methyl groups at strategic positions . This locked rotation can influence the electronic properties and stability of the molecule. X-ray analysis is used to confirm the fixed spatial arrangement of these molecules .

Chemical Reactions Analysis

Carbazole derivatives can undergo various chemical reactions, including iodination, which is used to prepare compounds with different substituents on the carbazole ring . The introduction of electron-withdrawing or electron-donating groups can significantly alter the photophysical properties of these compounds .

Physical and Chemical Properties Analysis

Carbazole derivatives exhibit high thermal stability, with decomposition temperatures often exceeding 300°C . They also show glass formation with glass transition temperatures in the range of 77 to 95°C . The photophysical properties are characterized by well-resolved vibrational peaks in the photoluminescence spectra, and the presence of substituents can cause shifts in the absorption and emission maxima . The introduction of electron-withdrawing groups can lead to red shifts in the emission spectrum, while electron-donating groups can result in blue emissions . These properties are crucial for their application in OLEDs, where they can be used as active materials or host materials for emitting layers .

Applications De Recherche Scientifique

Luminescence and Thermal Properties

Research has explored the luminescent and thermal properties of biphenyl carbazole derivatives, including 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl. These compounds exhibit high thermal stability and are characterized for their luminescent properties, making them potential candidates for various applications in materials science. For instance, one study reported the synthesis of two biphenyl carbazole-based derivatives, examining their crystal structures, luminescence, and thermal properties (Tang et al., 2021).

Applications in Organic Light-Emitting Diodes (OLEDs)

A significant area of application for 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl derivatives is in the field of organic light-emitting diodes (OLEDs). These compounds serve as host materials for blue and green phosphorescent OLEDs due to their excellent thermal, physical, and electrochemical properties. For example, studies have developed various bipolar host materials incorporating 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl for efficient blue and green phosphorescent OLEDs with high external quantum efficiencies and low efficiency roll-offs, demonstrating their potential in advanced display and lighting technologies (Liu et al., 2016), (Bao et al., 2020).

Electrochromic Properties

Another application area for these derivatives is in electrochromic devices. Specific compounds, such as 3,6-bis(2,3-dihydro-thieno[3,4-b][1,4]dioxin-5-yl)-9-[4-(2,5-di-thiophen-2-yl-pyrrol-1-yl)-phenyl]-9H-carbazole, have been synthesized and studied for their electrochromic properties. These compounds demonstrate potential in developing electrochromic devices, such as smart windows and displays, due to their color-changing capabilities under different electrical conditions (Hu et al., 2019).

Applications in Polymer Solar Cells

3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl derivatives are also explored in the context of polymer solar cells. A study incorporating various ratios of 3,6-carbazole into poly[9-(heptadecan-9-yl)-9H-carbazole-2,7-diyl-alt-(5,6-bis-(octyloxy)-4,7-di(thiophen-2-yl)benzo[1,2,5]-thia-diazole)-5,5-diyl] compositions demonstrated improved intermolecular charge transport in solar cells, highlighting their potential in enhancing the efficiency of photovoltaic devices (Lee et al., 2014).

Mécanisme D'action

Target of Action

It’s known that mcbp is used in the field of organic light-emitting diodes (oleds) as a host material . The targets could be the electronic structures within the OLEDs where MCBP plays a role in the emission of light.

Mode of Action

MCBP interacts with its targets by facilitating the transport of electrons and holes within the OLED structure . This interaction results in the emission of light, a process that is enhanced by the unique molecular structure of MCBP.

Biochemical Pathways

It helps in the efficient transfer of energy, leading to high-efficiency light emission .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) are typically used to describe the disposition of a pharmaceutical compound within an organismIn terms of its physical properties, mcbp is a solid substance with a molecular weight of 5607 g/mol and a melting point of 275 °C .

Result of Action

The result of MCBP’s action within an OLED is the efficient emission of light. The compound’s unique structure allows for the effective transport of electrons and holes, leading to high-efficiency light emission .

Safety and Hazards

Propriétés

IUPAC Name |

9-[3-(3-carbazol-9-ylphenyl)phenyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H24N2/c1-5-19-33-29(15-1)30-16-2-6-20-34(30)37(33)27-13-9-11-25(23-27)26-12-10-14-28(24-26)38-35-21-7-3-17-31(35)32-18-4-8-22-36(32)38/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXJEEMTGWMJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CC=C5)N6C7=CC=CC=C7C8=CC=CC=C86 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

342638-54-4 | |

| Record name | 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine](/img/structure/B3028742.png)

![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3028745.png)

![[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;N-methylmethanamine;hydrochloride](/img/structure/B3028754.png)

![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B3028758.png)